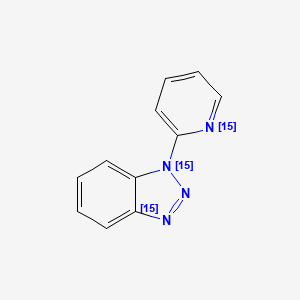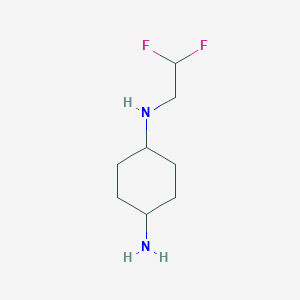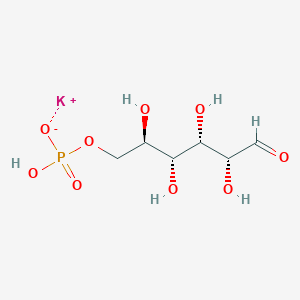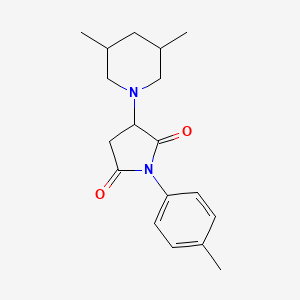![molecular formula C9H5F3N2O B15338204 3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29040587 typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained. One common method involves the use of dimethylformamide as a solvent and copper ions as catalysts. The reaction is carried out under controlled temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of MFCD29040587 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity MFCD29040587 .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD29040587 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize MFCD29040587.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of MFCD29040587, which have enhanced or modified properties suitable for specific applications .
Wissenschaftliche Forschungsanwendungen
MFCD29040587 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of advanced materials with unique optical properties
Wirkmechanismus
The mechanism of action of MFCD29040587 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications. Additionally, MFCD29040587 can chelate metal ions, which is crucial for its role in inhibiting tumor growth by disrupting metal-dependent cellular processes .
Vergleich Mit ähnlichen Verbindungen
MFCD29040587 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like MFCD29040586 and MFCD29040588 share similar photoluminescent properties but differ in their chemical structure and reactivity.
Uniqueness: MFCD29040587 stands out due to its higher stability and stronger photoluminescent properties, making it more suitable for long-term applications in imaging and diagnostics
Eigenschaften
Molekularformel |
C9H5F3N2O |
|---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
3-oxo-3-[3-(trifluoromethyl)pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-2-1-5-14-8(6)7(15)3-4-13/h1-2,5H,3H2 |
InChI-Schlüssel |
VPMTYJJRCPFEGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)CC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


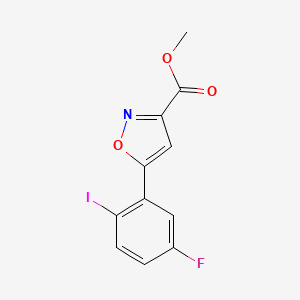


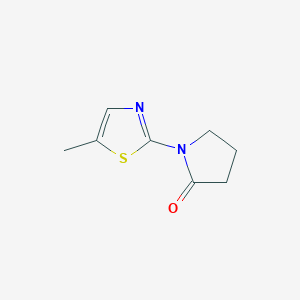
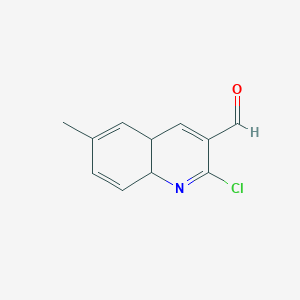
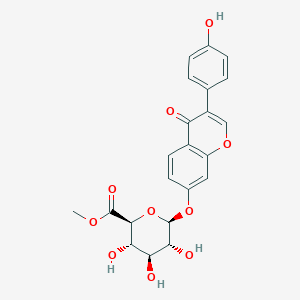

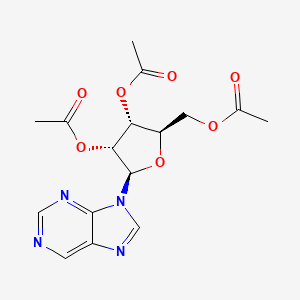
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

